molecular formula C15H15ClN2O2S B252046 N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide

Cat. No. B252046
M. Wt: 322.8 g/mol
InChI Key: IDUCHXXJSCPOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide, also known as CP-547,632, is a chemical compound that has been studied for its potential use in the treatment of cancer. This compound is a member of the class of compounds known as thiophenes, which are organic compounds that contain a five-membered ring consisting of four carbon atoms and one sulfur atom. CP-547,632 has been shown to have promising anti-tumor activity in preclinical studies, and it is currently being investigated as a potential cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called Bcl-2. Bcl-2 is a protein that is overexpressed in many types of cancer, and it plays a key role in promoting cancer cell survival. By inhibiting the activity of Bcl-2, N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide is believed to induce apoptosis in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects:
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inducing apoptosis and inhibiting the growth and proliferation of cancer cells, N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has also been shown to enhance the immune response to cancer, which may further contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide as a potential cancer therapy is its potent anti-tumor activity. In preclinical studies, N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad applicability as a cancer therapy. However, one limitation of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use as a cancer therapy.

Future Directions

There are a number of potential future directions for research on N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide, which could help to optimize its use as a cancer therapy. Another area of research could focus on developing new formulations of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide that could improve its pharmacokinetic properties and increase its efficacy. Additionally, research could focus on identifying biomarkers that could be used to predict which patients are most likely to respond to treatment with N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide.

Synthesis Methods

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide typically begins with the reaction of 4-chlorobenzoyl chloride with 2-aminoethanethiol to form the intermediate compound 2-{[(4-chlorophenyl)acetyl]amino}ethanethiol. This intermediate is then reacted with thiophene-2-carboxylic acid to form N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has been the subject of numerous scientific studies investigating its potential use in cancer therapy. In preclinical studies, N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit the growth and proliferation of cancer cells.

properties

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenyl)acetyl]amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN2O2S/c16-12-5-3-11(4-6-12)10-14(19)17-7-8-18-15(20)13-2-1-9-21-13/h1-6,9H,7-8,10H2,(H,17,19)(H,18,20)

InChI Key

IDUCHXXJSCPOSY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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